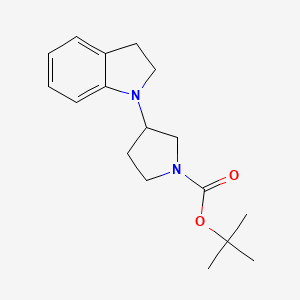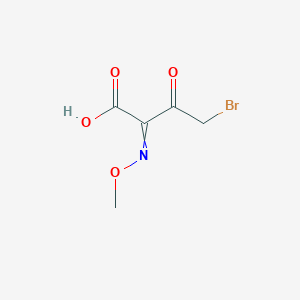
4-Bromo-2-(methoxyimino)-3-oxobutanoic acid
Vue d'ensemble
Description
“4-Bromo-2-(methoxyimino)-3-oxobutanoic acid” is an intermediate used in the synthesis of some thiophene analogs as anti-inflammatory agents . It has a molecular weight of 252.06 and a molecular formula of C7H10BrNO4 .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2-(methoxyimino)-3-oxobutanoic acid” includes a bromine atom, a methoxyimino group, and a 3-oxobutanoic acid group . The canonical SMILES representation is CCOC(=O)C(=NOC)C(=O)CBr .Physical And Chemical Properties Analysis
“4-Bromo-2-(methoxyimino)-3-oxobutanoic acid” has a molecular weight of 252.06 and a molecular formula of C7H10BrNO4 . It appears as an off-white to pale yellow low-melting solid . It has a slight solubility in chloroform and methanol .Propriétés
Numéro CAS |
537693-38-2 |
|---|---|
Formule moléculaire |
C5H6BrNO4 |
Poids moléculaire |
224.01 g/mol |
Nom IUPAC |
4-bromo-2-methoxyimino-3-oxobutanoic acid |
InChI |
InChI=1S/C5H6BrNO4/c1-11-7-4(5(9)10)3(8)2-6/h2H2,1H3,(H,9,10) |
Clé InChI |
AMTTUPGTZVAKBF-UHFFFAOYSA-N |
SMILES canonique |
CON=C(C(=O)CBr)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-N-(3-bromophenyl)-6-N,6-N-dimethylpyrido[3,4-d]pyrimidine-4,6-diamine](/img/structure/B8616050.png)

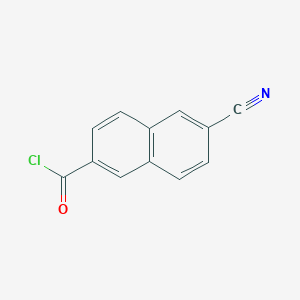
![4,4,6-Trimethylbicyclo[4.2.0]octan-2-one](/img/structure/B8616064.png)

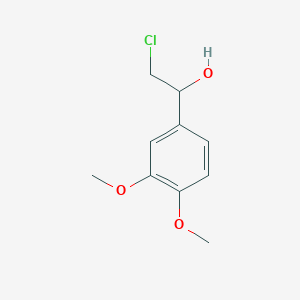
![6-((5-chloro-3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)methyl)quinoline](/img/structure/B8616081.png)
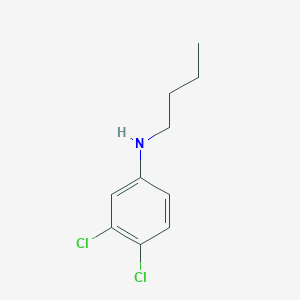
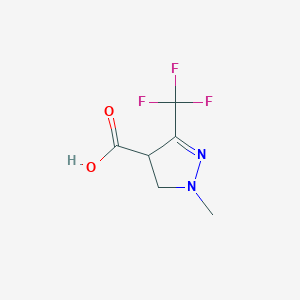
![6-Chloro-9-(1-methylcyclopropyl)-9H-imidazo[4,5-c]pyridazine](/img/structure/B8616093.png)
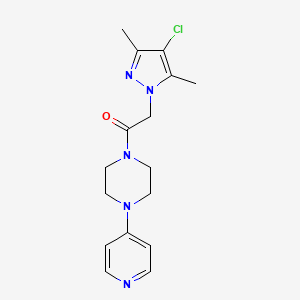
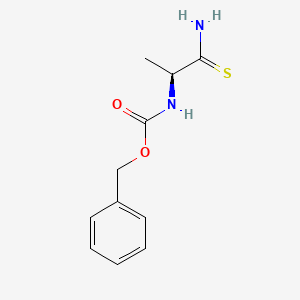
![1-Chlorobenzo[4,5]thieno[2,3-c]pyridine](/img/structure/B8616131.png)
